
1,3-Dioxane, 5-(chloromethyl)-5-(iodomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloromethyl-5-iodomethyl-1,3-dioxane is a heterocyclic organic compound with the molecular formula C6H10ClIO2 It is characterized by the presence of both chloromethyl and iodomethyl groups attached to a 1,3-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloromethyl-5-iodomethyl-1,3-dioxane typically involves the reaction of 1,3-dioxane with chloromethyl and iodomethyl reagents under controlled conditions. One common method involves the use of chloromethyl methyl ether and iodomethyl methyl ether in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of 5-chloromethyl-5-iodomethyl-1,3-dioxane may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloromethyl-5-iodomethyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl and iodomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require heating.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
5-Chloromethyl-5-iodomethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals or agrochemicals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloromethyl-5-iodomethyl-1,3-dioxane involves its ability to undergo various chemical reactions, as described above. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed. For example, in biological systems, its derivatives may interact with specific enzymes or receptors, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloromethyl-5-bromomethyl-1,3-dioxane
- 5-Iodomethyl-5-methyl-1,3-dioxane
- 5-Chloromethyl-5-methyl-1,3-dioxane
Uniqueness
5-Chloromethyl-5-iodomethyl-1,3-dioxane is unique due to the presence of both chloromethyl and iodomethyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wider range of chemical transformations compared to similar compounds with only one type of halomethyl group .
Properties
CAS No. |
61729-05-3 |
|---|---|
Molecular Formula |
C6H10ClIO2 |
Molecular Weight |
276.50 g/mol |
IUPAC Name |
5-(chloromethyl)-5-(iodomethyl)-1,3-dioxane |
InChI |
InChI=1S/C6H10ClIO2/c7-1-6(2-8)3-9-5-10-4-6/h1-5H2 |
InChI Key |
QJVXMTQDMTVBCF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCO1)(CCl)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


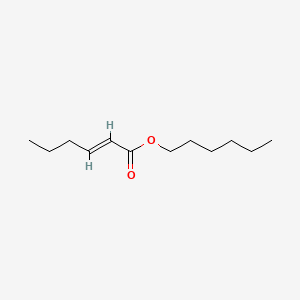
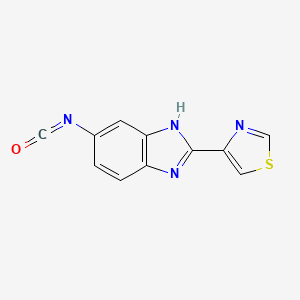
![[4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine](/img/structure/B13815588.png)

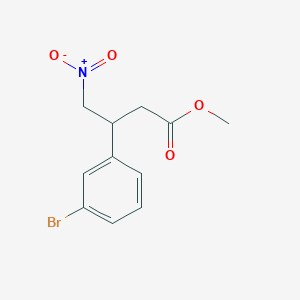
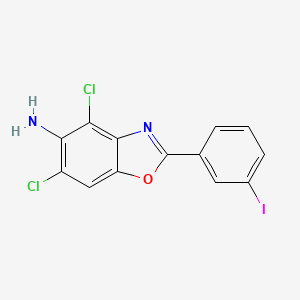
![4-[5-Chloro-2-[2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B13815608.png)
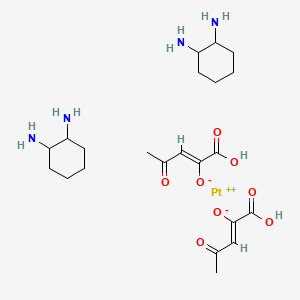
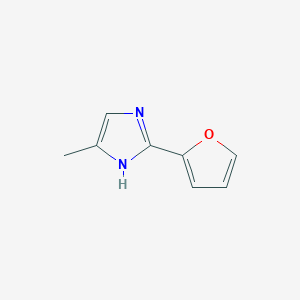
![Cyclo(l-homocysteinyl-N-methyl-L-phenylalanyl-L-tyrosyl-D-tryptophyl-L-Lysyl-L-valyl),(1(R)1')-thioether with3-[(2-mercaptoacetyl)amino]-L-alanyl-L-Lysyl-l-cysteinyl-l-lysinamide](/img/structure/B13815644.png)
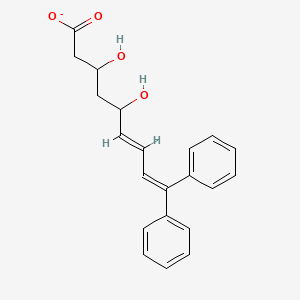
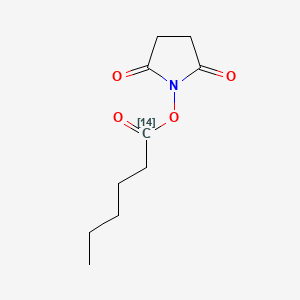
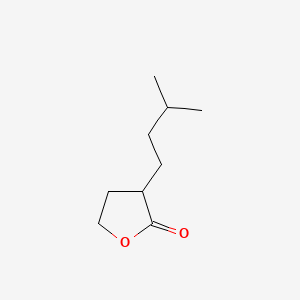
![3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13815659.png)
